

Spectroscopic and Synthetic Insights into Dibenzofuran-4-yl(triphenyl)silane: A Comparative Guide

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Compound of Interest		
Compound Name:	Dibenzofuran-4-yl(triphenyl)silane	
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While specific experimental NMR and mass spectrometry data for **Dibenzofuran-4-yl(triphenyl)silane** are not readily available in reviewed scientific literature, this guide provides a comparative analysis based on closely related analogs, alongside a proposed synthetic protocol for the target compound. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with arylsilane compounds.

Introduction

Dibenzofuran-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. The incorporation of a triphenylsilyl moiety can further modulate these characteristics, influencing factors such as steric hindrance, solubility, and electronic behavior. This guide focuses on **Dibenzofuran-4-yl(triphenyl)silane**, offering a comparison with its 2-yl isomer and the parent triphenylsilane.

Proposed Synthesis of Dibenzofuran-4-yl(triphenyl)silane

A plausible and efficient method for the synthesis of **Dibenzofuran-4-yl(triphenyl)silane** involves the reaction of a 4-metallated dibenzofuran intermediate with triphenylsilyl chloride. This approach is a standard and widely used method for the formation of aryl-silicon bonds.





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Caption: Proposed synthetic workflow for **Dibenzofuran-4-yl(triphenyl)silane**.

Experimental Protocol

Synthesis of 4-Lithiodibenzofuran: To a solution of dibenzofuran (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is slowly added a solution of n-butyllithium (1.1 equivalents) in hexanes. The reaction mixture is stirred at this temperature for 1-2 hours. Successful lithiation at the 4-position is anticipated based on literature precedents for directed ortho-metalation.

Reaction with Triphenylsilyl Chloride: To the freshly prepared solution of 4-lithiodibenzofuran, a solution of triphenylsilyl chloride (1.2 equivalents) in anhydrous THF is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired **Dibenzofuran-4-yl(triphenyl)silane**.

Comparative Spectroscopic Data

Due to the absence of experimental data for the 4-yl isomer, this section presents a comparison with the known Dibenzofuran-2-yl(triphenyl)silane and the parent Triphenylsilane. The data for the 2-yl isomer is sourced from available literature.

NMR Data Comparison



Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	²⁹ Si NMR (δ, ppm)
Dibenzofuran-4- yl(triphenyl)silane	Data not available	Data not available	Data not available
Dibenzofuran-2- yl(triphenyl)silane	8.16 (d, J = 7.8 Hz, 1H), 7.85 (d, J = 1.6 Hz, 1H), 7.70 – 7.65 (m, 6H), 7.62 (dd, J = 8.2, 1.6 Hz, 1H), 7.58 (d, J = 8.2 Hz, 1H), 7.48 – 7.38 (m, 10H), 7.33 (td, J = 7.4, 1.1 Hz, 1H)	156.8, 156.2, 136.6, 135.9, 134.8, 130.2, 129.9, 128.1, 127.5, 124.5, 122.9, 122.8, 120.9, 111.8, 111.7	-18.2
Triphenylsilane	7.60-7.55 (m, 6H), 7.45-7.35 (m, 9H), 5.45 (s, 1H, Si-H)	135.9, 134.7, 129.8, 128.0	-18.1

Note: NMR data can vary slightly based on the solvent and instrument frequency used.

Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Patterns (m/z)
Dibenzofuran-4- yl(triphenyl)silane	C30H22OSi	426.59	Data not available
Dibenzofuran-2- yl(triphenyl)silane	C30H22OSi	426.59	426 (M+), 349 ([M-Ph]+), 259 ([SiPh₃]+), 181, 152
Triphenylsilane	C18H16Si	260.41	260 (M+), 183 ([M- Ph]+), 105

Structural Comparison of Isomers

The position of the triphenylsilyl group on the dibenzofuran scaffold significantly influences the molecule's overall geometry and electronic properties.



Dibenzofuran-2-yl(triphenyl)silane

Structure (Known)

Dibenzofuran-4-yl(triphenyl)silane

Structure (Hypothetical)

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Caption: Structural comparison of Dibenzofuran-4-yl and -2-yl isomers.

Conclusion

While the experimental characterization of **Dibenzofuran-4-yl(triphenyl)silane** remains to be reported in the accessible literature, this guide provides a framework for its synthesis and a comparative analysis based on a closely related isomer. The provided synthetic protocol offers a practical starting point for researchers aiming to prepare this compound. The comparative spectroscopic data for Dibenzofuran-2-yl(triphenyl)silane and Triphenylsilane serve as a useful reference for the anticipated spectral features of the 4-yl isomer. Further experimental investigation is required to fully elucidate the properties of **Dibenzofuran-4-yl(triphenyl)silane**.

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